恩洛铂

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Platinum-based antitumor agents, including cisplatin and its derivatives, have been central to chemotherapy for various cancers. The discovery of cisplatin's cytotoxicity in the 1960s led to the development of numerous platinum compounds aiming at improving efficacy and reducing toxicity. These compounds interact with DNA to form adducts, leading to apoptosis in cancer cells. Understanding the molecular structure, synthesis, and chemical properties of these compounds is crucial for developing new drugs with better therapeutic profiles.

Synthesis Analysis

The synthesis of platinum antitumor agents often involves complex reactions that yield various platinum compounds, including cisplatin and its analogues. The microscale synthesis of [13N]cisplatin from cyclotron-produced [13N]ammonia demonstrates the sophisticated approaches taken to produce these compounds, optimizing conditions such as temperature, reaction time, and reactant ratios for efficiency and purity (de Spiegeleer et al., 1986).

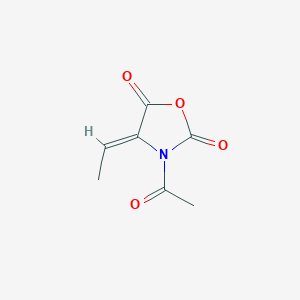

Molecular Structure Analysis

The molecular structure of platinum-DNA adducts has been extensively studied to understand the mechanism of action of these drugs. For instance, the crystal structure of a double-stranded DNA containing a cisplatin interstrand cross-link provides insights into how these compounds interact with DNA at the molecular level, revealing specific distortions and hydration patterns at the platinated sites (Coste et al., 1999).

Chemical Reactions and Properties

Cisplatin and its analogues undergo specific chemical reactions with DNA, forming intrastrand and interstrand cross-links that are crucial for their cytotoxic effects. These interactions lead to DNA damage and apoptosis in cancer cells. The reactivity of these compounds with DNA and other molecules is influenced by their chemical properties, such as the ability to form stable complexes with DNA nucleotides and the kinetics of these reactions (Navarro et al., 1998).

Physical Properties Analysis

The physical properties of platinum compounds, such as solubility, stability, and reactivity, are influenced by their molecular structure and the presence of various ligands. These properties are critical for the drug's pharmacokinetics and pharmacodynamics, affecting its absorption, distribution, metabolism, and excretion in the body. For example, the encapsulation of oxaliplatin in cucurbit[7]uril enhances the stability of the drug, indicating the importance of physical properties in the drug's effectiveness and side effects (Jeon et al., 2005).

Chemical Properties Analysis

The chemical properties of cisplatin and its analogues, such as redox behavior, coordination chemistry, and reactivity towards nucleophiles, underpin their interaction with biological molecules. These properties determine the drugs' mechanism of action, specifically their ability to form covalent bonds with DNA, leading to the formation of DNA adducts that trigger cell death in cancer cells. Understanding these chemical properties is essential for designing new platinum compounds with improved therapeutic profiles (Siddik, 2003).

科学研究应用

卵巢癌中的恩洛铂:对18名铂类耐药性卵巢癌患者进行的研究发现,恩洛铂作为每21天静脉注射一次,导致一个部分反应。中位生存期为9.4个月,粒细胞减少症是剂量限制性毒性。恩洛铂的药代动力学与卡铂类似(Kudelka et al., 1997)。

恩洛铂的分析方法:开发了用于测定各种生物体液中恩洛铂的分析方法。这对支持人类、狗和大鼠的药代动力学研究至关重要(Amorusi et al., 1994)。

抗癌金属药物:另一项研究讨论了类似顺铂的金属药物在癌症治疗中的重要性,其中恩洛铂是一种类似物。该论文突出了这些药物的作用机制及其对抗耐药性和毒性的演变(Hannon, 2007)。

耐药性和毒性机制:探讨了与铂类药物(包括恩洛铂等药物)相关的耐药性和毒性机制。这项研究对于理解癌细胞如何对这些药物产生耐药性以及如何管理其毒性副作用至关重要(Rabik & Dolan, 2007)。

开发中的顺铂类似物:作为顺铂类似物,恩洛铂是一组旨在增强顺铂治疗指数的化合物中的一部分。该研究讨论了各种顺铂类似物,包括恩洛铂,以及它们在癌症治疗中的潜力(Weiss & Christian, 1993)。

作用机制

Target of Action

Enloplatin primarily targets DNA . DNA is the genetic material that carries the instructions used in the growth, development, functioning, and reproduction of all known organisms and many viruses. It is the primary target of many anticancer drugs due to its crucial role in cell division and growth.

Mode of Action

Enloplatin, like other platinum-based antineoplastic drugs, works by forming a coordination complex with platinum at its core . This complex interacts with DNA, causing DNA damage and inhibiting DNA replication . This DNA damage triggers cell death, or apoptosis, in cancer cells .

Biochemical Pathways

It is known that platinum-based drugs generally interfere with dna replication and transcription, disrupting the cell cycle and leading to cell death

Pharmacokinetics

Enloplatin exhibits similar pharmacokinetics to carboplatin, another platinum-based drug . It has a bioavailability of 100% when administered intravenously . The drug is primarily excreted through the kidneys . It has a high protein binding rate of over 85%, and an elimination half-life of approximately 56±40 hours in whole blood and 52±40 hours in blood plasma .

Result of Action

The primary result of Enloplatin’s action is the induction of cell death in cancer cells . By causing DNA damage and inhibiting DNA replication, Enloplatin disrupts the cell cycle and triggers apoptosis . This leads to a reduction in tumor growth and size .

Action Environment

The efficacy and stability of Enloplatin, like other drugs, can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the drug, and the temperature . .

属性

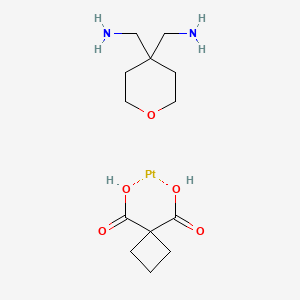

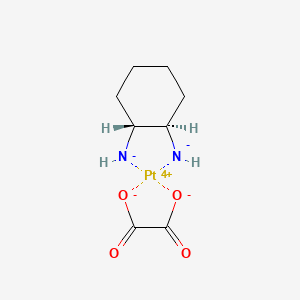

IUPAC Name |

[4-(aminomethyl)oxan-4-yl]methanamine;cyclobutane-1,1-dicarboxylic acid;platinum |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.C6H8O4.Pt/c8-5-7(6-9)1-3-10-4-2-7;7-4(8)6(5(9)10)2-1-3-6;/h1-6,8-9H2;1-3H2,(H,7,8)(H,9,10); |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYYEDWZHRMBOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)O)C(=O)O.C1COCCC1(CN)CN.[Pt] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O5Pt |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 6918028 | |

Q & A

Q1: How does enloplatin exert its anti-tumor effects?

A: Like other platinum-based chemotherapy drugs, enloplatin's primary target is DNA. While the exact mechanism of action is still under investigation, research suggests that enloplatin forms crosslinks with DNA, primarily at guanine bases, disrupting DNA replication and transcription processes. [, ] These DNA adducts ultimately trigger cell cycle arrest and apoptosis, leading to tumor cell death.

Q2: What is the role of glutathione (GSH) in enloplatin resistance?

A: Elevated GSH levels have been implicated in resistance to several platinum-based drugs, including enloplatin. [, ] GSH, a potent intracellular antioxidant, can potentially deactivate enloplatin through direct interaction, decreasing its effective concentration and ability to form DNA adducts. [, ]

Q3: How is enloplatin metabolized and eliminated from the body?

A: Enloplatin's pharmacokinetic profile closely resembles that of carboplatin, suggesting that the cyclobutanedicarboxylato (CBDCA) ligand plays a significant role in its metabolic fate. Elimination of enloplatin occurs primarily through renal excretion.

Q4: What is the current clinical status of enloplatin?

A: While enloplatin demonstrated some anti-tumor activity in a Phase II clinical trial for platinum-refractory ovarian cancer, it ultimately did not proceed to further clinical development. This decision likely stemmed from a combination of factors, including limited efficacy and significant dose-limiting toxicities, particularly neutropenia. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Disodium;7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1141699.png)